molecular formula C25H31N3O8 B12429815 MOCAc-Pro-Leu-Gly

MOCAc-Pro-Leu-Gly

Cat. No.: B12429815
M. Wt: 501.5 g/mol
InChI Key: IIEDBZTWPBXMRN-OALUTQOASA-N
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Description

Contextualization of Peptide-Based Research Compounds and Fluorogenic Substrates

Peptide-based compounds are fundamental tools in biochemical research, serving as substrates, inhibitors, and modulators of enzymes. Within this category, fluorogenic substrates are particularly crucial for studying proteases, a class of enzymes that catalyze the breakdown of proteins. These substrates are engineered peptides that are chemically modified with a fluorophore and a quencher. In their intact state, the proximity of the quencher to the fluorophore suppresses fluorescence through a process known as Förster Resonance Energy Transfer (FRET). researchgate.net When a protease cleaves the specific peptide bond between the fluorophore and the quencher, they are separated, leading to a measurable increase in fluorescence. researchgate.net This change in fluorescence provides a sensitive and continuous method for monitoring enzyme activity in real-time. researchgate.net

Role of MOCAc-Pro-Leu-Gly as a Reference Compound in Fluorometric Assays

This compound serves as a critical reference compound in fluorometric assays designed to measure the activity of various proteases, particularly collagenases. peptanova.depeptidepharma.compeptide.co.jp In these assays, a longer, quenched fluorogenic substrate containing the Pro-Leu-Gly sequence is used to measure enzyme activity. The enzymatic cleavage of this substrate releases a fluorescent fragment. To accurately quantify the amount of released fluorescent product, and thus the enzyme's activity, a standard curve is necessary. This compound, being the fluorescent product of the cleavage of certain extended substrates, is used to generate this standard curve. peptanova.deresearchgate.nettandfonline.com By preparing solutions of known concentrations of this compound and measuring their fluorescence, researchers can correlate the fluorescence intensity of their experimental samples to a specific amount of cleaved substrate. This allows for the precise calculation of reaction rates and kinetic parameters such as Kcat and Km. nih.govpsu.edu

Compound Information
Full Name (7-Methoxycoumarin-4-yl)acetyl-L-Prolyl-L-Leucyl-Glycine
Abbreviation This compound
Molecular Formula C25H31N3O8
Molecular Weight 501.53 g/mol
CAS Number 140430-56-4
Primary Application Reference compound for MOCAc-type fluorescence-quenching substrates

Integration of the this compound Sequence within Extended Fluorogenic Peptide Substrates

The Pro-Leu-Gly sequence is a recognition and cleavage site for a variety of proteases, most notably matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. nih.gov This has led to the development of numerous extended fluorogenic peptide substrates that incorporate this core sequence. These larger peptides are designed with a fluorophore, often MOCAc, at one end and a quencher, such as Dinitrophenyl (Dnp), at the other. peptanova.depeptanova.de

A commonly used example is this compound-Leu-A2pr(Dnp)-Ala-Arg-NH2. peptanova.denih.govpeptanova.de In this substrate, the MOCAc group's fluorescence is quenched by the Dnp group. peptanova.de Upon enzymatic cleavage at the Gly-Leu bond, the this compound fragment is released, resulting in a significant increase in fluorescence. peptanova.de The versatility of the Pro-Leu-Gly sequence allows for its incorporation into various peptide backbones to create substrates with differing specificities for a range of MMPs and other proteases. nih.govcpcscientific.commoleculardepot.com For instance, modifications to the amino acids surrounding the Pro-Leu-Gly core can enhance the substrate's selectivity for specific enzymes like collagenases (MMP-1, MMP-8, MMP-13) and gelatinases. nih.gov

Extended Fluorogenic Substrates Containing the Pro-Leu-Gly SequenceTarget Enzymes
This compound-Leu-A2pr(Dnp)-Ala-Arg-NH2Collagenase, Thermolysin
Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2Collagenases (MMP-1, MMP-8, MMP-13), MT1-MMP, Gelatinases, Matrilysin, TACE
MOCAc-Lys-Pro-Leu-Gly-Leu-A2pr(Dnp)-Ala-Arg-NH2Metalloproteinases

Significance of the Methoxycoumarin-4-ylacetyl (MOCAc) Moiety in Research Applications

The (7-methoxycoumarin-4-yl)acetyl (MOCAc) group, also abbreviated as Mca, is a highly effective fluorophore used in the design of FRET-based substrates. researchgate.netbachem.com Its utility stems from its favorable spectral properties, including a strong absorption maximum around 328 nm and a fluorescence emission peak at approximately 393 nm. peptanova.de This allows for clear detection with standard fluorescence spectrophotometers.

Crucially, the fluorescence of MOCAc is efficiently quenched by acceptor chromophores like the 2,4-dinitrophenyl (Dnp) group. peptanova.denih.gov The absorption spectrum of Dnp overlaps well with the emission spectrum of MOCAc, enabling effective resonance energy transfer and, consequently, significant quenching of the fluorescent signal in the intact substrate. nih.gov Upon enzymatic cleavage and separation of the MOCAc and Dnp moieties, the fluorescence can increase by as much as 190-fold, providing a high signal-to-noise ratio and excellent sensitivity for detecting enzyme activity. peptanova.de This high degree of sensitivity is essential for studying enzyme kinetics, screening for inhibitors, and detecting low levels of protease activity in biological samples. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H31N3O8

Molecular Weight

501.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C25H31N3O8/c1-14(2)9-18(24(33)26-13-22(30)31)27-25(34)19-5-4-8-28(19)21(29)10-15-11-23(32)36-20-12-16(35-3)6-7-17(15)20/h6-7,11-12,14,18-19H,4-5,8-10,13H2,1-3H3,(H,26,33)(H,27,34)(H,30,31)/t18-,19-/m0/s1

InChI Key

IIEDBZTWPBXMRN-OALUTQOASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC

Origin of Product

United States

Synthetic Methodologies and Research Grade Preparation

Chemical Synthesis Approaches for MOCAc-Pro-Leu-Gly and its Extended Analogs

The synthesis of this compound involves the sequential coupling of its constituent amino acids—glycine (B1666218), leucine, and proline—followed by the N-terminal acylation with (7-Methoxycoumarin-4-yl)acetic acid (MOCAc-OH). Both solid-phase and solution-phase techniques are viable for this process, each offering distinct advantages.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for preparing peptides like this compound for research purposes. wikipedia.orgpeptide.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is predominantly used due to its milder reaction conditions compared to older Boc/Bzl chemistry. altabioscience.comnih.gov

The synthesis proceeds in a C-terminal to N-terminal direction, starting with the C-terminal amino acid, glycine, anchored to an insoluble polymeric resin. wikipedia.org A common choice for producing a peptide with a C-terminal carboxylic acid is a 2-chlorotrityl chloride resin or a Wang resin. uci.edu

The general SPPS cycle for this compound involves the following steps:

Resin Loading : The first amino acid, Fmoc-Gly-OH, is covalently attached to the solid support.

Fmoc-Deprotection : The N-terminal Fmoc protecting group is removed from the resin-bound glycine using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.comchempep.com This exposes a free amino group for the next coupling step.

Amino Acid Coupling : The subsequent protected amino acid, Fmoc-Leu-OH, is activated and coupled to the free amine of the resin-bound glycine. This process is repeated with Fmoc-Pro-OH.

Final Acylation : After the final Fmoc deprotection of the proline residue, the synthesis is completed by coupling (7-Methoxycoumarin-4-yl)acetic acid to the N-terminal amine.

Cleavage and Deprotection : The completed peptide is cleaved from the resin, and any side-chain protecting groups (though none are needed for Pro, Leu, or Gly) are removed simultaneously. This is typically achieved using a strong acid cocktail, such as a mixture containing trifluoroacetic acid (TFA). luxembourg-bio.com

Common reagents used in the coupling steps include activating agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). biosynth.compeptide.com The progress of each step can be monitored to ensure completion before proceeding to the next.

Table 1: Representative Reactants in Fmoc-SPPS of this compound

StepReagent/ComponentPurpose
Resin Loading 2-Chlorotrityl Chloride ResinSolid support for C-terminal acid
Fmoc-Gly-OHFirst amino acid
DIPEABase for attachment
Deprotection 20% Piperidine in DMFRemoval of Fmoc group
Coupling Fmoc-Leu-OH / Fmoc-Pro-OHProtected amino acids
HBTU / HATUActivating agent
DIPEABase for coupling reaction
Acylation (7-Methoxycoumarin-4-yl)acetic acidFluorophore attachment
Cleavage Trifluoroacetic Acid (TFA)Cleavage from resin

Solution-Phase Synthesis Approaches

While less common for routine research-scale synthesis, solution-phase peptide synthesis is a classical method that remains valuable for large-scale production. wikipedia.orgchempep.com This approach involves coupling the amino acids and the MOCAc moiety sequentially in a homogenous solution. After each step, the resulting intermediate peptide must be isolated and purified before proceeding to the next coupling, making the process more labor-intensive than SPPS. chempep.com

A common strategy in solution-phase synthesis is fragment condensation, where smaller peptide fragments are synthesized and purified separately before being combined to form the final, larger peptide. chempep.comnih.gov For this compound, a plausible approach would be to synthesize the dipeptide Pro-Leu and then couple it with a protected glycine ester.

The key steps would involve:

Protecting the N-terminus of proline and the C-terminus of leucine.

Coupling the two amino acids to form a protected dipeptide.

Selectively deprotecting either the N- or C-terminus.

Coupling the dipeptide with a protected glycine residue.

After assembling the Pro-Leu-Gly backbone, the N-terminal protecting group is removed, and (7-Methoxycoumarin-4-yl)acetic acid is coupled.

Finally, the C-terminal protecting group is removed to yield the final product.

Purification Strategies for Research-Grade Material

Following synthesis and cleavage from the resin, the crude this compound product contains the target peptide along with various impurities, such as deletion sequences (peptides missing one or more amino acids) or incompletely deprotected species. Achieving the high purity required for research applications necessitates a robust purification strategy.

The most effective and widely used method for purifying peptides is preparative reverse-phase high-performance liquid chromatography (RP-HPLC). peptide.comnih.govhplc.eu This technique separates molecules based on their hydrophobicity.

A typical preparative RP-HPLC process involves:

Stationary Phase : A column packed with silica (B1680970) particles that have been chemically modified with hydrophobic alkyl chains, most commonly C18 (octadecyl). hplc.eu

Mobile Phase : A gradient of two solvents is used. Solvent A is typically water, and Solvent B is an organic solvent like acetonitrile. Both solvents usually contain a small amount of an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), to improve peak shape and resolution. luxembourg-bio.com

Elution : The crude peptide is dissolved and injected onto the column. A gradient is run where the concentration of the organic solvent (Solvent B) is gradually increased. Less hydrophobic impurities elute first, followed by the target peptide, this compound, and then any more hydrophobic impurities. hplc.eu

Fraction Collection : The eluent is monitored by a UV detector, and fractions are collected as the peptide peaks emerge.

Lyophilization : The fractions containing the pure peptide are combined, analyzed for purity, and then lyophilized (freeze-dried) to remove the solvents and obtain the final product as a stable, fluffy powder. peptide.com

Analytical Validation for Research Purity and Identity

To confirm the success of the synthesis and purification, the final product must be rigorously analyzed to verify its identity and assess its purity. The two primary analytical techniques for this purpose are analytical HPLC and mass spectrometry.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Analytical RP-HPLC is used to determine the purity of the final this compound product. The principle is the same as preparative HPLC but is performed on a smaller scale using analytical columns, which provide higher resolution. nih.gov The goal is to obtain a chromatogram showing a single, sharp peak corresponding to the target peptide. Research-grade purity is often defined as being greater than 95%, and for reference compounds, it can be even higher. peptanova.depeptidepharma.com

The presence of the MOCAc group provides a strong chromophore, making UV detection highly sensitive. Purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Table 2: Typical Analytical HPLC Parameters for this compound

ParameterSpecification
Column C18 reverse-phase (e.g., 4.6 x 250 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 min)
Flow Rate ~1.0 mL/min
Detection UV Absorbance at ~220 nm and/or ~325 nm

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is an indispensable tool for confirming the chemical identity of a synthesized peptide by precisely measuring its molecular weight. gilson.com Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used.

The analysis provides a mass-to-charge (m/z) ratio of the ionized peptide. For this compound (C₂₅H₃₁N₃O₈), the expected monoisotopic mass is approximately 501.21 g/mol , which corresponds to an average molecular weight of 501.53 g/mol . biosynth.com The experimental mass obtained from the MS analysis should match this theoretical value, confirming that the peptide with the correct sequence and modifications has been successfully synthesized.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Chemical Formula C₂₅H₃₁N₃O₈
Average Molecular Weight 501.53 g/mol
Monoisotopic Mass 501.2115 g/mol
Expected Ion (ESI-MS, positive) [M+H]⁺ ≈ 502.22 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR) techniques are employed to confirm the covalent structure, verify the sequence of amino acid residues, and assess the purity of the synthesized peptide. The spectra are typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).

The ¹H NMR spectrum provides information about the number and chemical environment of the protons in the molecule. The characteristic chemical shifts of the protons in the MOCAc group, as well as the α-protons, β-protons, and side-chain protons of the proline, leucine, and glycine residues, can be identified and assigned.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic) and its local electronic environment.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on established chemical shift ranges for the constituent moieties and can be used as a reference for the structural elucidation of this compound.

Predicted ¹H NMR Chemical Shifts for this compound (Predicted for DMSO-d₆)

Atom Chemical Shift (ppm) Multiplicity Coupling Constant (J) (Hz)
MOCAc
OCH₃3.85s
H-57.70d8.8
H-66.95dd8.8, 2.5
H-86.85d2.5
H-36.30s
CH₂3.75s
Proline
α-H4.30t7.5
β-H2.10, 1.85m
γ-H1.95, 1.80m
δ-H3.60, 3.50m
Leucine
α-H4.40m
β-H1.65, 1.55m
γ-H1.50m
δ-CH₃0.90d6.5
δ'-CH₃0.85d6.5
Glycine
α-H3.80d5.5
Amide Protons
Leu NH8.20d7.0
Gly NH8.30t5.5

Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for DMSO-d₆)

Atom Chemical Shift (ppm)
MOCAc
C=O (coumarin)160.5
C-2162.0
C-3112.5
C-4149.0
C-4a113.0
C-5126.0
C-6113.5
C-7163.0
C-8101.0
C-8a155.0
OCH₃56.0
CH₂40.0
C=O (acetyl)169.0
Proline
C=O172.0
α-C60.0
β-C29.0
γ-C25.0
δ-C47.0
Leucine
C=O173.0
α-C51.0
β-C40.0
γ-C24.5
δ-C23.0
δ'-C21.5
Glycine
C=O170.0
α-C41.5

Mechanistic Enzymatic Studies and Substrate Specificity

Principles of Fluorescence Resonance Energy Transfer (FRET) in MOCAc-Containing Substrates

MOCAc-Pro-Leu-Gly-based substrates are designed on the principle of Fluorescence Resonance Energy Transfer (FRET), a non-radiative energy transfer process between two light-sensitive molecules. bachem.comnih.gov In these substrates, a fluorophore, (7-methoxycoumarin-4-yl)acetyl (MOCAc or Mca), is attached to the N-terminus of the peptide, and a quencher molecule, typically a dinitrophenyl (Dnp) group, is attached to the C-terminus. jst.go.jpnih.gov

The core concept of FRET relies on the distance-dependent transfer of energy from an excited donor fluorophore to an acceptor molecule without the emission of photons. bachem.com For this to occur, the emission spectrum of the donor (MOCAc) must overlap with the absorption spectrum of the acceptor (quencher), and the two molecules must be in close proximity, typically within 1-10 nanometers. bachem.com When the this compound substrate is intact, the MOCAc fluorophore and the Dnp quencher are held close together by the peptide backbone. Upon excitation of the MOCAc group, the energy is efficiently transferred to the Dnp quencher, resulting in minimal fluorescence emission. jst.go.jpnih.govaatbio.com

Proteolytic cleavage of the peptide bond within the Pro-Leu-Gly sequence separates the MOCAc fluorophore from the Dnp quencher. aatbio.com This separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of the MOCAc group upon excitation. jst.go.jpnih.govaatbio.com The rate of this fluorescence increase is directly proportional to the enzymatic activity of the protease, allowing for real-time, continuous monitoring of the reaction. aatbio.combachem.com The typical excitation and emission wavelengths for MOCAc are around 325-328 nm and 393-405 nm, respectively. jst.go.jpnih.govmedchemexpress.comechelon-inc.compnas.org

Identification and Characterization of Target Proteases

The this compound sequence and its longer chain derivatives serve as substrates for a variety of proteases, enabling their identification and functional characterization.

Matrix Metalloproteinases (MMPs) Cleavage Specificity

This compound and its analogs are widely used as fluorogenic substrates to measure the activity of various Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in extracellular matrix degradation. nih.govsigmaaldrich.com

MMP-1 (Collagenase-1), MMP-8 (Collagenase-2), and MMP-13 (Collagenase-3): An elongated version of the substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (also referred to as FS-6), has shown increased specificity constants for collagenases (MMP-1, MMP-8, and MMP-13). medchemexpress.comnih.gov The specificity constant (kcat/Km) for these collagenases was found to be two- to nine-fold higher with this substrate compared to the shorter version. nih.gov Another substrate, Mca-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2, is also cleaved by MMP-8 and MMP-13. echelon-inc.com

MMP-2 (Gelatinase-A) and MMP-9 (Gelatinase-B): The substrate MOCAc-PLGL(Dpa)AR is a target for MMP-2 and MMP-9. medchemexpress.com Homodimers of MMP-2 have been shown to cleave the small peptide substrate MCA-Pro-Leu-Gly-Leu-DPA-Ala-Arg-NH2. nih.gov Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 is a poor substrate for MMP-9. medchemexpress.com

MMP-3 (Stromelysin-1): The fluorogenic substrate NFF-3 (MocAc-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2) is used for assaying MMP-3 activity. aai.org

MMP-7 (Matrilysin): MOCAc-PLGL(Dpa)AR is a substrate for matrilysin and is cleaved at the Gly-Leu bond. medchemexpress.com The kcat/Km value for this cleavage is 1.7 x 10⁵ M⁻¹s⁻¹. bachem.com

MMP-12 (Macrophage Elastase): Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 is a highly selective substrate for MMP-12, with a kcat/Km value of 1.85 x 10⁵ M⁻¹s⁻¹. medchemexpress.com

MMP-14 (MT1-MMP): The elongated substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (FS-6) exhibits a threefold increase in its specificity constant for MT1-MMP compared to its shorter counterpart. nih.gov

Collagenase Type XI: The fluorogenic substrate this compound-Leu-A2pr(Dnp)-Ala-Arg-NH2 has been used to study the interaction between rifamycins (B7979662) and collagenase type XI. nih.gov

It is important to note that while these substrates are valuable tools, finding a substrate that is exclusively selective for a single MMP can be challenging. aatbio.com

Cathepsin Family Proteases (e.g., Cathepsin D, E, P)

MOCAc-containing peptides are also effective substrates for members of the cathepsin family of proteases.

Cathepsin D and Cathepsin E: A specifically designed fluorogenic substrate, MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-d-Arg-NH2, is readily hydrolyzed by both cathepsin D and cathepsin E. jst.go.jpnih.govpeptide.co.jppeptanova.de The cleavage of the Phe-Phe bond in this substrate leads to a measurable increase in fluorescence. jst.go.jpnih.gov This substrate is not cleaved by cathepsins B, H, or L. merckmillipore.com Another substrate, MOCAc-Gly-Ser-Pro-Ala-Phe-Leu-Ala-Lys(Dnp)-D-Arg-NH2, has been developed and is reported to be highly sensitive and selective for cathepsin E. nih.gov Recombinant human cathepsin D activity has also been measured using the substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2. biolegend.com

Cathepsin P: The fluorogenic substrate this compound-Leu-A2pr(Dnp)-Ala-Arg-NH2 is hydrolyzed by recombinant cathepsin P at pH 6.5 and has been used to monitor its activity in tissue extracts. nih.gov

Other Proteolytic Enzymes (e.g., ADAMs, Thermolysin, TACE)

The utility of this compound based substrates extends to other classes of proteolytic enzymes.

ADAM17 (TACE): The elongated peptide Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (FS-6) has been shown to be a substrate for ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). nih.gov This peptide exhibits up to twofold higher specificity constants for TACE compared to other standard substrates. nih.gov Another peptide, MOCAc-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, has been shown to inhibit the activity of ADAM17. biosynth.com

Thermolysin: While specific data on thermolysin cleavage of this compound is not detailed in the provided context, the general applicability of similar FRET substrates suggests it could be a potential target.

ADAMs (A Disintegrin and Metalloproteinases): The broader family of ADAMs are also implicated in proteolytic processes, and substrates like Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 are used in the study of ADAM10 and ADAM17. fishersci.com

Enzymatic Cleavage Sites within the Peptide Sequence

The primary cleavage site for many proteases within the this compound-based substrates is the peptide bond between Glycine (B1666218) (Gly) and Leucine (Leu) . bachem.commedchemexpress.com For instance, matrilysin (MMP-7) specifically cleaves this Gly-Leu bond. bachem.commedchemexpress.com In more complex substrates designed for cathepsins D and E, such as MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-d-Arg-NH2, the cleavage occurs at the Phe-Phe bond. jst.go.jpnih.gov

Kinetic Characterization of Enzymatic Reactions

The use of this compound and its derivatives allows for the detailed kinetic characterization of enzyme-substrate interactions, providing key parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat).

A longer version of the substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, demonstrated improved kinetic properties for several MMPs. nih.gov For collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP, the specificity constant (kcat/Km) increased by a factor of two to nine. nih.gov For TACE, this substrate showed a kcat/Km of 0.8 x 10⁶ M⁻¹s⁻¹. nih.gov

For cathepsins, a substrate designed for cathepsins D and E, MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-γ-NH2, yielded a kcat/Km of 15.6 µM⁻¹•s⁻¹ for cathepsin D and 10.9 µM⁻¹•s⁻¹ for cathepsin E. jst.go.jp A slightly modified version of this substrate showed similar efficiencies. jst.go.jp Another selective substrate for cathepsin E, MOCAc-Gly-Ser-Pro-Ala-Phe-Leu-Ala-Lys(Dnp)-D-Arg-NH2, had kcat/Km values of 8-11 µM⁻¹ s⁻¹. nih.gov Recombinant human cathepsin E, when acting on MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-d-Arg-NH2, exhibited a Km of 6.3 µM and a kcat of 3 x 10² s⁻¹. nih.gov

The table below summarizes the kinetic parameters for various enzymes with this compound and its derivatives.

EnzymeSubstratekcat/Km (M⁻¹s⁻¹)Km (µM)kcat (s⁻¹)
MMP-7 (Matrilysin) Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂1.7 x 10⁵
MMP-2 (Gelatinase-A) Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂6.3 x 10⁵
MMP-12 Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH21.85 x 10⁵
MMP-13 Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH20.53 x 10⁵
MMP-9 Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH20.33 x 10⁵
TACE (ADAM17) Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂0.8 x 10⁶
Cathepsin D MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂1.56 x 10⁷
Cathepsin E MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂1.09 x 10⁷
Cathepsin E MOCAc-Gly-Lys-Pro-Ile-Ile-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂1.22 x 10⁷
Cathepsin D MOCAc-Gly-Lys-Pro-Ile-Ile-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂1.63 x 10⁷
Cathepsin E MOCAc-Gly-Ser-Pro-Ala-Phe-Leu-Ala-Lys(Dnp)-D-Arg-NH28-11 x 10⁶
Cathepsin E (human) MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-d-Arg-NH26.3300

Determination of Catalytic Efficiency (k_cat/K_m)

The catalytic efficiency, represented by the specificity constant (k_cat/K_m), is a critical parameter for evaluating how efficiently an enzyme converts a substrate into a product. It accounts for both the catalytic rate (k_cat) and the substrate binding affinity (K_m). The this compound sequence is often incorporated into longer peptides to assess the catalytic efficiency of various proteases, particularly matrix metalloproteinases (MMPs) and cathepsins.

For instance, derivatives of this peptide have been used to characterize the activity of matrilysin (MMP-7), where the substrate is cleaved at the Gly-Leu bond. nih.govresearchgate.net Modifications to the core sequence have been shown to significantly impact catalytic efficiency for different enzymes. The N-terminal elongation of a widely used MMP substrate with lysine (B10760008) to create Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) resulted in a two- to ninefold increase in the specificity constant for collagenases (MMP-1, MMP-8, MMP-13) and a threefold increase for MMP-14. nih.gov Similarly, this modified substrate, FS-6, demonstrated up to a twofold higher specificity constant for Tumor Necrosis Factor Converting Enzyme (TACE) compared to standard substrates. nih.gov

In the study of aspartic proteinases, a substrate incorporating the MOCAc group, MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂, was developed for cathepsin E and cathepsin D. This substrate yielded high catalytic efficiencies for both enzymes. nih.govjst.go.jp

Below is a table summarizing the catalytic efficiencies of various enzymes with this compound based substrates as reported in research literature.

EnzymeSubstratek_cat/K_m (M-1s-1)Reference
Cathepsin D (Rat Gastric)MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂15,600,000 merckmillipore.com
Cathepsin E (Human Erythrocyte)MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂10,900,000 merckmillipore.com
Cathepsin EMOCAc-Gly-Lys-Pro-Ile-Ile-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂12,200,000 nih.govjst.go.jp
Cathepsin DMOCAc-Gly-Lys-Pro-Ile-Ile-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂16,300,000 nih.govjst.go.jp
TACEMca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6)800,000 nih.gov
Matrilysin (MMP-7)MOCAc-PLGL(Dpa)AR150,000 nih.gov

pH and Temperature Dependence of Enzymatic Activity in Research Systems

Research has shown that different enzymes exhibit distinct optimal pH and temperature profiles when assayed with these substrates. For example, the metalloproteinase almelysin, when using (7-methoxycoumarin-4-yl)acetyl(MOCAc)-Pro-Leu-Gly-Leu-(N3-[2,4-dinitrophenyl]-L-2,3-diaminopropionyl) [A2pr(Dnp)]-Ala-Arg-NH2 as a substrate, displays an optimum pH of 6.5. tandfonline.comnih.gov In contrast, its optimal pH is 8.5-9.0 when using casein as the substrate. tandfonline.comnih.gov The optimal temperature for almelysin activity with the MOCAc-based substrate is 40°C. tandfonline.comnih.gov

The activity of human matrilysin (MMP-7) shows a broad, bell-shaped pH dependence when studied with a this compound derivative, with pKa values of 4.0 and 9.8. nih.govkyoto-u.ac.jp This suggests that two ionizable groups within the enzyme are crucial for its catalytic mechanism. kyoto-u.ac.jpnih.gov The optimal pH for matrilysin activity falls within a wide range of 5.5 to 8.5. nih.gov

The thermal stability of enzymes is also a key research focus. Almelysin, for instance, is stable below 40°C, retaining 85% of its activity at this temperature, but is completely inactivated at 60°C. tandfonline.com For pepsin, the catalytic efficiency (kcat/Km) for a MOCAc-containing peptide substrate peaked at 40°C. tandfonline.com

EnzymeSubstrate SystemOptimal pHOptimal Temperature (°C)Reference
AlmelysinThis compound-Leu-A2pr(Dnp)-Ala-Arg-NH₂6.540 tandfonline.comnih.gov
Matrilysin (MMP-7)MOCAc-PLGL(Dpa)AR5.5 - 8.5 (Broad peak)Not specified nih.gov
PepsinMOCAc-containing peptideAcidic (decreased with increasing pH from 2.1)40 tandfonline.com
Aminopeptidase P (human platelet)Fluorogenic substrate8.043 researchgate.net
Cathepsins E and DMOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂4.0Not specified jst.go.jp

Substrate Design Principles for Enhanced Specificity and Sensitivity in Research

The design of synthetic substrates like those based on this compound is a cornerstone of modern enzymology research, enabling highly specific and sensitive detection of protease activity. The fundamental principle involves creating a peptide sequence that is selectively recognized and cleaved by a target enzyme, flanked by a fluorophore and a quencher pair in a Fluorescence Resonance Energy Transfer (FRET) configuration. researchgate.netjst.go.jp

The MOCAc group serves as an effective fluorophore, and its fluorescence is efficiently quenched by groups like Dnp when they are in close proximity on the intact peptide. researchgate.netnih.govjst.go.jp Upon enzymatic cleavage of the peptide bond between them, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. nih.govjst.go.jp This method allows for continuous and real-time monitoring of enzyme kinetics. researchgate.net

To enhance substrate specificity and sensitivity, researchers modify the peptide sequence based on the known cleavage site preferences of the target protease. Key principles include:

Sequence Optimization: The amino acid sequence is the primary determinant of specificity. By analyzing the cleavage sites of a protease on natural protein substrates, optimized synthetic sequences can be designed. For example, to develop a sensitive substrate for proteinase A, a series of peptides were synthesized, leading to the identification of Ala-Pro-Ala-Lys-Phe-(NO2)Phe-Arg-Leu as a highly efficient sequence, which was then used to create a novel MOCAc-based fluorescent substrate. researchgate.net

N-terminal and C-terminal Extensions: Extending the core recognition sequence can significantly improve kinetic parameters. The addition of a lysine residue to the N-terminus of the this compound-Leu-Dpa-Ala-Arg-NH₂ substrate (creating FS-6) enhanced the specificity constant (k_cat/K_m) for several collagenases and TACE. nih.govresearchgate.net This demonstrates that interactions with enzyme subsites beyond the immediate cleavage area are crucial for efficient catalysis.

Targeting Specific Enzyme Families: While a substrate may be cleaved by multiple members of a protease family, modifications can be introduced to favor a specific enzyme. However, achieving high discrimination can be challenging. For instance, two different MOCAc-based decapeptide substrates designed for cathepsin E were also hydrolyzed efficiently by cathepsin D, suggesting that amino acids distant from the cleavage site play a key role in distinguishing between these two closely related enzymes. nih.govjst.go.jp

Solubility and Stability: For assays in biological fluids or on cell surfaces, substrates must be water-soluble and stable under assay conditions. The FS-6 substrate, for example, is fully water-soluble, allowing for the measurement of metalloproteinase activity in tissue culture conditions. nih.gov

These design principles have led to the development of a wide array of fluorogenic substrates that are invaluable tools for inhibitor screening, diagnosing diseases, and fundamental research into protease function. merckmillipore.com

Applications in Biochemical Assay Development and Research Models

Development of Continuous Fluorometric Assays for Protease Activity

MOCAc-Pro-Leu-Gly derivatives are classic examples of fluorescence resonance energy transfer (FRET) substrates used to develop continuous assays for proteases, particularly matrix metalloproteinases (MMPs). nih.govrndsystems.com These substrates typically incorporate the (7-methoxycoumarin-4-yl)acetyl (MOCAc or Mca) group as a fluorophore at the N-terminus and a quencher moiety, such as a dinitrophenyl (Dnp) or N-3-(2,4-dinitrophenyl)-L-α-β-diaminopropionyl (Dpa) group, at or near the C-terminus. rndsystems.comabcam.com

In the intact peptide, the quencher absorbs the energy emitted by the fluorophore, resulting in minimal fluorescence. rndsystems.com Proteolytic cleavage, often at the Gly-Leu bond within the sequence, separates the fluorophore from the quencher. abcam.commedchemexpress.com This separation eliminates the quenching effect, leading to a measurable increase in fluorescence intensity that is directly proportional to the rate of substrate hydrolysis. rndsystems.com This principle allows for the rapid, convenient, and continuous kinetic evaluation of proteases. nih.gov The MOCAc/Dnp pair is particularly effective as the Dnp absorption spectrum overlaps well with the Mca fluorescence emission spectrum. nih.gov

To ensure accurate and reproducible results, the conditions for fluorometric assays using this compound derivatives must be carefully optimized. Key parameters that are often adjusted include pH, temperature, and the composition of the assay buffer. For instance, studies characterizing the proteolytic activity of bovine pregnancy-associated glycoproteins (PAGs) using a MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 substrate involved conducting experiments at 35°C across a range of pH values to determine the optimal pH for activity. nih.gov

In some applications, the inclusion of organic modifiers can enhance enzyme activity. The use of 2-propanol at concentrations between 3% and 5% was found to increase activity by as much as 41% in certain immobilized enzyme reactor systems. xhbtr.com Furthermore, the influence of ions on enzyme activity is a critical consideration. The activity of thimet oligopeptidase, measured with this compound-Leu-A2pr(Dnp)-Ala-Arg-NH2, was shown to be completely inhibited by the metal chelator o-phenanthroline at a concentration of 10 mM, while the addition of zinc ions at concentrations of 0.1 and 1 mM activated the enzyme. bioone.org

Table 1: Examples of Optimization Parameters for Protease Assays

Parameter Condition Enzyme/System Substrate Finding Reference
pH Varied Bovine PAG-2 & -12 MOCAc-GKPILFFRLK(Dnp)-r-NH2 Determined optimal pH for proteolytic activity. nih.gov
Organic Modifier 2-Propanol (3-5%) Immobilized Enzyme Reactor Not Specified Enhanced catalytic activity by 41%. xhbtr.com
Metal Ions Zinc (0.1-1 mM) Thimet Oligopeptidase MOCAc-PLGL-A2pr(Dnp)-AR-NH2 Activated enzyme activity. bioone.org

Note: This table is interactive. You can sort the columns by clicking on the headers.

Continuous fluorometric assays, while powerful, are subject to analytical issues that can lead to inaccurate rate calculations if not properly addressed. nih.gov Key problems include significant initial fluorescence from the substrate due to incomplete FRET, non-linear relationships between fluorescence and product concentration, and the exponential decay of the product's fluorescence over time. nih.gov

To counteract these issues, a mathematical approach for correcting reaction rates has been developed. nih.gov This method involves generating standard curves for both the final reaction product and a stable reference compound, such as this compound-NH2. nih.govresearchgate.net By fitting these curves using polynomial approximation, calibration factors can be derived to correct the raw fluorescence data. nih.gov Failure to apply such corrections can lead to significant underestimation of reaction rates; in one study, corrected rates were found to be 11% higher than those calculated by more conventional methods. nih.gov This underestimation can subsequently lead to an inaccurate determination of kinetic parameters like Kₘ and Vₘₐₓ. nih.gov Another consideration is the phenomenon of apparent substrate inhibition, which may be an artifact resulting from the inner filter effect at high substrate concentrations if calibration curves are not carefully constructed. researchgate.net

High-Throughput Screening (HTS) of Protease Inhibitors in Research

The convenience and continuous nature of assays using this compound derivatives make them highly suitable for high-throughput screening (HTS) of potential protease inhibitors. nih.govresearchgate.net These assays are typically performed in a 96-well microplate format, allowing for the rapid testing of large compound libraries. abcam.com

Commercially available kits, such as the MMP7 Inhibitor Screening Assay Kit, provide a complete system for HTS, utilizing the substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂. abcam.com The development of FRET-based proteolytic assays is a critical tool for evaluating the efficacy of experimental inhibitors against viral proteases, such as the 3C protease of foot-and-mouth disease virus. researchgate.net For HTS applications, assay robustness is often quantified by the Z' factor, a statistical measure of assay quality. An assay for a viral protease using a FRET peptide substrate was developed with a Z' factor of 0.64, indicating its suitability for HTS. researchgate.net Furthermore, multiplex screening platforms have been established that use cellular biosensors combined with DNA-barcoding technology to screen compounds against numerous viral proteases simultaneously, highlighting the adaptability of such assay principles to advanced screening paradigms. embopress.org

Monitoring Protease Activity in Biological Research Samples

A significant application of this compound substrates is the quantification of protease activity directly within complex biological samples, which is often more indicative of physiological function than protein expression levels alone. nih.govnih.gov

Researchers have successfully used this compound derivatives to measure endogenous protease activity in processed biological tissues and cells. For example, a specific assay for cathepsin P was developed using the substrate this compound-Leu-A₂pr(Dnp)-Ala-Arg-NH₂ to measure activity in crude protein extracts from Rcho-1 trophoblast stem cells and mouse placenta tissue extracts. nih.gov To ensure the specific measurement of cathepsin P, samples were pre-incubated with E-64, an inhibitor of other cathepsins like B and L. nih.gov

Similarly, total aspartic protease activity has been detected in bovine corpus luteum tissue extracts and cell lysates using the substrate MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-d-Arg-NH₂. physiology.org This substrate was also employed to measure the activity of purified recombinant bovine PAGs, which were expressed in an insect cell system and subsequently purified from cell lysates. nih.gov In another study, significant metalloprotease activity was measured in intact mouse lens organ cultures using a cell-permeable derivative, this compound-Leu-A2Pr(Dnp)-Ala-Arg-NH2. arvojournals.org

Table 2: Research Applications in Tissue and Cell Lysates

Biological Sample Target Protease(s) Substrate Used Key Finding Reference
Rcho-1 Cell Homogenates Cathepsin P This compound-Leu-A₂pr(Dnp)-Ala-Arg-NH₂ Specific activity increased during cell differentiation. nih.gov
Mouse Placenta Extracts Cathepsin P This compound-Leu-A₂pr(Dnp)-Ala-Arg-NH₂ Highest specific activity found in placenta compared to other tissues. nih.gov
Bovine Corpus Luteum Extracts & Lysates Aspartic Proteases (e.g., Cathepsin D) MOCAc-GKPILFFRLK(Dnp)-d-R-NH₂ Demonstrated the presence of active proteases capable of cleaving prolactin. physiology.org
Mouse Lens Organ Culture Metalloproteases This compound-Leu-A2Pr(Dnp)-Ala-Arg-NH2 Significant basal proteolytic activity from metalloproteases was detected. arvojournals.org

Note: This table is interactive. You can sort the columns by clicking on the headers.

Proteases are often secreted by cells into their surrounding environment. This compound substrates are used to measure the activity of these secreted enzymes in cell culture supernatants, also known as conditioned media. For instance, the activity of a prorenin processing enzyme (PPE), a cysteine protease, was identified and characterized in the culture medium of baculovirus-infected Sf-9 insect cells using a panel of substrates including a MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 peptide. tandfonline.com

In cancer research, proteolytic activity was detected in the conditioned media of cultured cancer cell lines. pyxisoncology.com This extracellular activity was sufficient to cleave antibody-drug conjugates and was confirmed by the cleavage of a fluorescent substrate and by ELISA, which detected the presence of secreted cathepsins. pyxisoncology.com The activity of matrix metalloproteinase-2 (MMP-2) has also been assayed in conditioned medium harvested from cell cultures after 24 hours. nii.ac.jp The high water solubility of certain derivatives, such as Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, makes them particularly suitable for measuring metalloproteinase activity in tissue culture conditions, including directly on the surface of viable cells. nih.gov

In Vitro Studies of Proteolytic Pathways and Enzyme Regulation

The chemical compound (7-Methoxycoumarin-4-yl)acetyl-L-prolyl-L-leucyl-glycine, abbreviated as this compound, is a fundamental tool in biochemical research, particularly for the in vitro investigation of proteolytic pathways and the regulation of enzymes that drive them. It primarily functions as the fluorescent reporter fragment of larger, more complex synthetic peptides known as fluorescence resonance energy transfer (FRET) or quenched fluorescent substrates.

In a typical FRET substrate design, the fluorescent MOCAc group is paired with a quenching moiety, such as a 2,4-dinitrophenyl (Dnp) group, at opposite ends of a short peptide sequence. researchgate.netnih.gov This peptide sequence is specifically designed to be recognized and cleaved by a target protease. In the intact substrate, the quencher absorbs the energy emitted by the MOCAc group, resulting in minimal fluorescence. researchgate.net When a protease hydrolyzes the specific peptide bond (commonly the Gly-Leu bond in many designs), the this compound fragment is released, separating it from the quencher. researchgate.nettandfonline.com This separation eliminates the quenching effect, leading to a significant and measurable increase in fluorescence intensity (typically with excitation around 328 nm and emission at 393 nm), which is directly proportional to the rate of enzyme activity. researchgate.netnih.govmdpi.com This system allows for sensitive, continuous monitoring of enzymatic reactions in real-time. moleculardepot.com

Detailed Research Findings

In vitro assays using MOCAc-based substrates have been instrumental in characterizing the activity and specificity of numerous proteases, screening for inhibitors, and elucidating their roles in physiological and pathological processes.

Matrix Metalloproteinases (MMPs)

MOCAc-containing peptides are extensively used to study MMPs, a family of zinc-dependent endopeptidases involved in extracellular matrix degradation, tissue remodeling, and cell signaling. nih.gov Research has focused on determining the kinetic parameters of various MMPs to understand their substrate preferences and regulatory mechanisms.

A widely used substrate for these studies is this compound-Leu-A2pr(Dnp)-Ala-Arg-NH₂. oup.compnas.org Studies have shown this substrate is cleaved by a broad range of MMPs, including collagenases, gelatinases, and stromelysins. researchgate.net Modifications to this core sequence have been made to improve specificity. For example, the N-terminal extension with lysine (B10760008) to create Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) was shown to significantly increase the specificity constant (kcat/Km) for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP (MMP-14) compared to the parent substrate. nih.gov Such studies are crucial for designing more selective assays for specific MMPs in complex biological samples.

These substrates have also been pivotal in studying the regulation of MMP activity by inhibitors. In one study, the fluorogenic peptide this compound-Leu-A2(Dnp)-Ala-Arg-NH₂ was used to demonstrate that the proteases meprin α and meprin β could decrease the collagenase activity of MMP-1. pnas.org When active MMP-1 was processed by meprin α or meprin β, its activity dropped to approximately 13% of its initial value, indicating a potential regulatory pathway. pnas.org

EnzymeSubstrateKey FindingReference
MMP-1 (Collagenase-1) This compound-Leu-A2(Dnp)-Ala-Arg-NH₂Activity was reduced to 13% after incubation with meprin α or meprin β. pnas.org
MMP-8 (Collagenase-2) Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂Showed a 2- to 9-fold increased specificity constant (kcat/Km) compared to the non-lysinated substrate. nih.gov
MMP-13 (Collagenase-3) Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂Showed a 2- to 9-fold increased specificity constant (kcat/Km) compared to the non-lysinated substrate. nih.gov
MMP-7 (Matrilysin) This compound-Leu-A2pr(DNP)-Ala-Arg-NH₂Used in a flow injection analysis system to monitor activity by detecting the this compound product. researchgate.net
MMP-2 & MMP-9 This compound-Leu-A₂pr(Dnp)-Ala-Arg-NH₂Used as a substrate to measure MMP activity in studies of embryo implantation. oup.com oup.com

Cathepsins

Cathepsins are another major class of proteases studied using MOCAc-based substrates. While many are cysteine proteases, aspartic proteases like Cathepsin D and E have also been assayed with specifically designed MOCAc-peptides. For instance, MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂ was developed as a highly sensitive substrate for both Cathepsin E and D, yielding high specificity constants (kcat/Km) of 10.9 µM⁻¹s⁻¹ and 15.6 µM⁻¹s⁻¹, respectively. nih.gov

Furthermore, the substrate this compound-Leu-A₂pr(Dnp)-Ala-Arg-NH₂ has been successfully used to measure Cathepsin P activity in crude protein extracts from Rcho-1 trophoblast cells. nih.gov A key finding was that the activity against this substrate was not blocked by E-64, a general cysteine protease inhibitor, allowing for more specific measurement of Cathepsin P in the presence of other E-64-sensitive cathepsins like B and L. nih.gov

EnzymeSubstrateKinetic Constant (kcat/Km)Key FindingReference
Cathepsin E MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂10.9 µM⁻¹s⁻¹Substrate is hydrolyzed efficiently, but does not discriminate well from Cathepsin D. nih.gov
Cathepsin D MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂15.6 µM⁻¹s⁻¹Substrate is hydrolyzed efficiently, but does not discriminate well from Cathepsin E. nih.gov
Cathepsin P This compound-Leu-A₂pr(Dnp)-Ala-Arg-NH₂Not specifiedActivity was not blocked by the inhibitor E-64, unlike Cathepsins B and L. nih.gov

Other Proteases

The utility of MOCAc-based substrates extends to other enzymes. Thermolysin, a thermostable metalloproteinase, was studied using this compound-Leu-[N3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl]-L-Ala-L-Arg-NH₂. tandfonline.com This research revealed a remarkable activation of the enzyme by salt; its activity was 40 times higher in the presence of 4M NaCl than in its absence, a finding critical for understanding the function of halophilic enzymes. tandfonline.com Assays have also been developed for various bacterial collagenases, comparing their activity on these synthetic peptides to their ability to hydrolyze natural collagen. nih.govnih.gov

EnzymeSubstrateConditionEffect on ActivityReference
Thermolysin MOCAc-PLGL(Dpa)AR4M NaCl40-fold increase in activity compared to no salt. tandfonline.com
Collagenase (from Heliciopsis terminalis) This compound-Leu-A2pr(Dnp)-Ala-Arg-NH₂Presence of bisresorcinol inhibitorDose-dependent inhibition of enzyme activity. peerj.comxjcistanche.com

These in vitro studies, powered by the cleavage of MOCAc-containing substrates and the subsequent release of the fluorescent this compound product, provide deep insights into the fundamental behavior of proteases. They allow researchers to quantify enzyme kinetics, probe active site specificities, discover and characterize inhibitors, and investigate complex regulatory networks that control proteolytic pathways in health and disease.

Structure Activity Relationship Sar Studies for Research Probes

Impact of Amino Acid Substitutions on Substrate Efficacy and Selectivity

The efficacy and selectivity of a peptide substrate are determined by how well it fits into the active site of a target enzyme. The amino acid sequence spanning the scissile bond is of primary importance. In the context of MMPs, the residues are denoted as ...P3-P2-P1-P1'-P2'-P3'..., where the cleavage occurs at the P1-P1' bond. For the MOCAc-Pro-Leu-Gly sequence, these residues correspond to P3, P2, and P1, respectively.

The Proline (Pro) at the P3 position often induces a specific bend or kink in the peptide backbone, which can be critical for proper orientation within the enzyme's active site cleft. Altering this residue can significantly impact the binding affinity.

The Leucine (Leu) at the P2 position is a hydrophobic residue that fits into the generally large and hydrophobic S2 subsite of many MMPs. The size and hydrophobicity of the amino acid at this position are key determinants of substrate recognition. Substitutions with other hydrophobic residues (like Valine or Isoleucine) or with charged or polar residues can drastically alter the kinetic parameters of hydrolysis.

The Glycine (B1666218) (Gly) at the P1 position is the smallest amino acid, providing flexibility at the cleavage site. The nature of the P1 residue is a major factor in determining the rate of catalysis (kcat). While Gly is common, substitutions at this position can fine-tune the substrate's selectivity for different proteases. For instance, some proteases may prefer a bulkier residue at this position.

Research into protease substrate specificity has shown that even minor changes in this core sequence can lead to significant shifts in enzyme selectivity. The length of the amino acid sequence around the cleavage site is also important for recognition; reducing the number of specific amino acids can significantly decrease the substrate's specificity for the target enzyme. nih.gov For example, studies on various MMPs have demonstrated that extending the peptide chain beyond the P3-P1 residues often increases the specificity constant (kcat/Km).

Table 1: Hypothetical Impact of Amino Acid Substitutions in the Pro-Leu-Gly Motif on MMP Substrate Kinetics This table illustrates the generally expected outcomes based on established principles of MMP substrate specificity. Actual values would require experimental validation for each specific enzyme.

PositionOriginal ResidueSubstitution ExampleExpected Impact on kcat/KmRationale
P3Proline (Pro)Alanine (Ala)DecreaseLoss of the specific backbone conformation required for optimal binding in the S3 subsite.
P2Leucine (Leu)Arginine (Arg)Significant DecreaseIntroduction of a charged residue into the hydrophobic S2 pocket leads to unfavorable interactions.
P2Leucine (Leu)Valine (Val)VariableMay slightly decrease or increase affinity depending on the specific topology of the target enzyme's S2 pocket.
P1Glycine (Gly)Phenylalanine (Phe)VariableSelectivity shift; may increase efficacy for proteases that prefer a large hydrophobic residue in the S1 pocket while decreasing it for others.

Role of the MOCAc Fluorophore and Quenching Group in Assay Performance

The functionality of this compound as a research tool is critically dependent on the attached fluorophore and quencher pair. These probes operate on the principle of Fluorescence Resonance Energy Transfer (FRET). bachem.com FRET is a non-radiative energy transfer process between two molecules, a donor fluorophore and an acceptor quencher, when they are in close proximity. interchim.fr

In a typical substrate, the MOCAc ((7-methoxycoumarin-4-yl)acetyl) group serves as the fluorescent donor. nih.gov It absorbs light at a specific excitation wavelength (around 325 nm) and, in the absence of a quencher, would emit this energy as fluorescent light at a longer wavelength (around 392 nm). bachem.com

A quenching group , commonly a dinitrophenyl (Dnp) moiety, is attached elsewhere on the peptide, positioned spatially close to the MOCAc group in the intact substrate. nih.gov The absorption spectrum of the Dnp quencher overlaps with the emission spectrum of the MOCAc fluorophore. nih.gov This spectral overlap allows the energy from the excited MOCAc to be transferred to the Dnp group without the emission of light, effectively quenching the fluorescence. interchim.fr

When a protease cleaves the peptide backbone of the substrate (e.g., at the Gly-P1' bond), the MOCAc fluorophore is physically separated from the Dnp quencher. This separation disrupts the FRET process. With the quencher no longer in proximity, the MOCAc group, upon excitation, releases its energy as fluorescence. bachem.com The resulting increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and thus to the enzymatic activity. The efficiency of this system is a key factor in assay sensitivity. The distance at which FRET is 50% efficient, known as the Förster distance (R₀), for the Mca/Dnp pair has been measured at approximately 36.5 Å. nih.gov

Table 2: Photophysical Properties of the MOCAc/Dnp FRET Pair

ComponentRoleExcitation Max (λex)Emission Max (λem)Key Feature
MOCAc Fluorophore (Donor)~325 nm~392 nmHigh fluorescence quantum yield in the absence of a quencher.
Dnp Quencher (Acceptor)Absorbs ~363 nmN/ABroad absorption spectrum that overlaps with MOCAc's emission spectrum.

Design and Evaluation of MOCAc-Peptide Analogs as Research Tools

The design of novel MOCAc-peptide analogs is a rational process aimed at creating superior research tools with tailored properties, such as enhanced sensitivity, greater selectivity for a specific protease, or improved solubility.

The design process typically begins with a known cleavage sequence for a target enzyme, like Pro-Leu-Gly for certain MMPs. Modifications are then introduced to optimize performance. This can involve:

Varying the P-site residues: Systematically substituting amino acids at the P3 through P3' positions to identify the optimal sequence for a specific enzyme. The goal is to maximize the specificity constant (kcat/Km) for the target protease while minimizing it for off-target enzymes.

Extending the peptide chain: Adding amino acids to the N- or C-terminus of the core sequence can engage additional binding subsites (exosites) on the enzyme surface, often leading to improved affinity and specificity. nih.gov For instance, the widely used substrate FS-6 (Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) is an elongated analog of the core this compound sequence. rsc.org

Introducing unnatural amino acids: Incorporating non-proteinogenic amino acids can confer unique properties, such as resistance to non-specific degradation or novel binding interactions.

Once designed and synthesized, these analogs undergo rigorous evaluation. The primary method is enzymatic kinetic analysis. The substrate analog is incubated with the purified target enzyme, and the rate of fluorescence increase is monitored over time. From this data, key kinetic parameters are determined:

Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the substrate's binding affinity for the enzyme.

kcat (turnover number): Represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time.

kcat/Km (specificity constant): This ratio is the most important measure of a substrate's efficacy, as it reflects both binding and catalysis. Higher values indicate a more efficient substrate.

To assess selectivity, the new analog is tested against a panel of related and unrelated proteases. An ideal research probe will exhibit a high kcat/Km for the target enzyme and negligible activity with others.

Table 3: Example of Kinetic Evaluation for a Designed MOCAc-Peptide Analog This table presents a representative comparison to illustrate the evaluation process.

SubstrateTarget EnzymeKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Parent Substrate (e.g., this compound-Leu-NH₂)MMP-X205.02.5 x 10⁵
Designed Analog (e.g., MOCAc-Arg-Pro-Leu-Gly-Leu-NH₂)MMP-X157.55.0 x 10⁵
Parent Substrate Off-target Protease Y1001.01.0 x 10⁴
Designed Analog Off-target Protease Y1500.53.3 x 10³

Methodological Challenges and Future Research Directions

Potential for Assay Interference and Specificity in Complex Research Samples

The use of MOCAc-Pro-Leu-Gly and its longer-chain analogs in complex biological samples, such as cell lysates or tissue extracts, presents challenges related to assay interference and enzyme specificity. researchgate.netmdpi.com

One significant challenge is the "inner filter effect," where high concentrations of the fluorescent substrate can lead to decreased fluorescence emission due to absorbance, complicating accurate quantification. researchgate.net Furthermore, in complex media, the presence of other proteases can lead to non-specific cleavage of the substrate, confounding the measurement of the target enzyme's activity. researchgate.net For instance, while this compound-Leu-A2pr(Dnp)-Ala-Arg-NH₂ is a substrate for multiple matrix metalloproteinases (MMPs), including MMP-2 and MMP-9, its cleavage by other enzymes present in a sample can lead to an overestimation of total MMP activity. researchgate.net

The specificity of these substrates can also be limited when trying to distinguish between closely related enzymes. researchgate.net For example, a decapeptide substrate designed for cathepsin E was found to be hydrolyzed equally well by cathepsin D, making it difficult to differentiate their individual activities in a mixed sample without additional steps like immunoprecipitation. acs.orgnih.govoup.com The presence of endogenous inhibitors, such as tissue inhibitors of metalloproteinases (TIMPs), further complicates the accurate assessment of active MMPs in biological samples. nih.gov

Table 1: Examples of MOCAc-Based Substrates and Their Target Enzymes

Substrate NameTarget Enzyme(s)Research Context
This compoundReference compound for fluorescence standardizationSnake venom proteolytic activity assays mdpi.com
This compound-Leu-A2pr(Dnp)-Ala-Arg-NH₂Matrix Metalloproteinases (MMPs), Cathepsin PGeneral MMP activity, peptanova.de Cathepsin P activity in tissue extracts nih.gov
MOCAc-Lys-Pro-Leu-Gly-Leu-A2pr(Dnp)-Ala-Arg-NH₂MMPs, ADAM-17 (TACE)Quantifying MMP activity in biological fluids and on cell surfaces peptide.co.jpnih.gov
MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂Cathepsin D, Cathepsin EQuantifying cathepsin D and E in decapod crustaceans and other biological samples nih.govsigmaaldrich.comnih.gov
MOCAc-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys-(DNP)-NH₂Stromelysin-1 (MMP-3)Delineating the role of MMPs in microvascular rarefaction nih.gov

This table is not exhaustive and represents examples found in the provided search results.

Stability Considerations for this compound Analogs in Research Assays

The stability of this compound and its analogs is a critical factor for ensuring the reliability and reproducibility of enzymatic assays. These peptide substrates can be susceptible to degradation by non-target proteases or chemical instability under certain assay conditions, such as pH and temperature. nih.govnih.gov

For example, the stability of a novel aspartic protease, Cap1, was tested up to 50°C and within a pH range of 3.0-7.0. nih.gov Similarly, the metalloproteinase almelysin was found to be stable below 40°C and between a pH of 7.5-8.0. nih.gov The recommended storage condition for this compound and its analogs is typically -20°C to maintain their integrity over time. moleculardepot.commoleculardepot.com Longer peptide substrates are often stored at -20°C to -70°C and are stable for up to twelve months, though repeated freeze-thaw cycles should be avoided. rndsystems.com

The chemical composition of the assay buffer, including the presence of salts and detergents, can also influence substrate stability and enzyme activity. mdpi.com For instance, assays for matrix metalloproteinases often include CaCl₂, Brij 35, and NaN₃ in the buffer to ensure optimal enzyme function and prevent microbial growth. mdpi.com

Development of Advanced MOCAc-Based Probes for Enzymatic Research

To overcome the limitations of early-generation substrates, research has focused on developing advanced MOCAc-based probes with improved specificity and functionality. These developments include the creation of activity-based probes (ABPs) that covalently bind to the active site of an enzyme, allowing for more direct and specific measurement of enzyme activity. frontiersin.orgnih.govfrontiersin.orgnih.gov

ABPs are composed of a reactive "warhead," a linker, and a reporter tag. nih.gov This design enables the covalent labeling of active enzymes within complex biological samples like cell lysates or even in living organisms. nih.govkuleuven.be The use of "clickable" affinity tags in ABPs allows for subsequent modification, for example, with a fluorophore or an affinity label for visualization or purification. frontiersin.org

The development of highly specific ABPs remains a challenge due to the similar substrate specificities of related enzymes. frontiersin.org However, even pan-selective probes that target a subset of enzymes have advantages, such as producing stronger signals for easier detection. frontiersin.org Researchers are also exploring novel methods for generating diverse libraries of ABPs, including DNA-encoded libraries and phage display, to accelerate the discovery of probes for new targets. kuleuven.be

These advanced probes are not only used for quantifying enzyme activity but also for applications in biomarker discovery, in vivo imaging, and drug screening. nih.govresearchgate.net For example, ABPs have been developed to monitor the activation kinetics of caspases during apoptosis and to study the role of separase in cell division. nih.gov

Expansion to Novel Protease Targets and Biological Systems in Research

The fundamental design of MOCAc-based fluorogenic substrates is being adapted to investigate an expanding range of protease targets and their functions in diverse biological systems. Initially developed for matrix metalloproteinases, moleculardepot.comnih.gov the application of MOCAc-peptide conjugates has broadened to include other protease families such as cathepsins and novel proteases from various organisms. acs.orgnih.govnih.govnih.gov

For instance, a novel aspartic protease was identified and characterized in the basidiomycetous yeast Cryptococcus sp. S-2 using a MOCAc-based substrate. nih.gov Similarly, a metalloproteinase from the marine bacterium Alteromonas sp. was characterized using a this compound-Leu-A2pr(Dnp)-Ala-Arg-NH2 substrate. nih.gov The substrate specificity of venom from colubrid snakes has also been examined using this compound as a reference compound. mdpi.com

Furthermore, research is exploring the role of these proteases in various physiological and pathological processes. MOCAc-based substrates have been instrumental in studying the involvement of MMPs in microvascular rarefaction in hypertensive rats, nih.gov the function of cathepsin P in trophoblast giant cell transformation, nih.gov and the potential of green tea catechins to inhibit matrilysin (MMP-7) in the context of tumor metastasis. nih.gov The development of cell-permeable MOCAc-based substrates has also enabled the study of intracellular proteolytic activity. arvojournals.org This expansion into new protease targets and biological systems underscores the versatility of the MOCAc fluorophore in designing tailored probes for specific research questions.

Q & A

Q. What experimental protocols are recommended for using MOCAc-Pro-Leu-Gly as a collagenase activity substrate?

this compound is commonly employed in fluorometric assays to measure collagenase activity. The standard protocol involves dissolving the substrate in DMSO to 0.04 mM, followed by dilution in Tris-HCl buffer (pH 7.5) containing CaCl₂, NaCl, and Brij-34. After incubation with the enzyme at 25°C for 10 hours, the reaction is quenched with EDTA. Fluorescence intensity is measured at 328 nm (excitation) and 393 nm (emission), with activity quantified using a standard curve (0.5–2.0 µM). One unit of activity is defined as 1 µM substrate conversion per minute .

Q. How do researchers validate the specificity of this compound in enzymatic assays?

Specificity validation requires:

  • Negative controls : Omitting the enzyme or using heat-inactivated samples to confirm substrate stability.
  • Inhibitor studies : Adding EDTA (a metalloprotease inhibitor) to verify collagenase-dependent cleavage.
  • Cross-reactivity tests : Exposing the substrate to unrelated proteases (e.g., trypsin) to rule out non-specific degradation. These steps ensure observed fluorescence changes directly correlate with collagenase activity .

Q. What are the critical parameters for optimizing this compound-based assays?

Key parameters include:

  • Substrate concentration : Maintain below the Km value to ensure linear kinetics.
  • Buffer composition : Ca²⁺ is essential for collagenase activation; Brij-35 reduces non-specific binding.
  • Temperature and pH : Standardize to 25°C and pH 7.5 to match physiological conditions.
  • Fluorescence calibration : Regularly update standard curves to account for instrument variability .

Advanced Research Questions

Q. How can researchers resolve contradictory results when using this compound across different studies?

Contradictions often arise from methodological variations. To address this:

  • Replicate conditions : Match buffer composition, substrate purity, and instrumentation.
  • Assay validation : Use a reference enzyme (e.g., purified collagenase) to calibrate activity.
  • Meta-analysis : Compare data across studies using standardized units (e.g., units/mg protein) and identify confounding variables (e.g., batch-to-batch substrate variability) .

Q. What strategies are effective for adapting this compound assays to high-throughput screening (HTS)?

HTS adaptation requires:

  • Miniaturization : Scale down reaction volumes (e.g., 96-well plates) while ensuring signal detection limits are maintained.
  • Automation : Integrate liquid handlers for substrate dispensing and plate readers with rapid fluorescence detection.
  • Z'-factor optimization : Validate assay robustness by comparing positive/negative controls to minimize variability .

Q. How does this compound compare to other quenched fluorescent substrates in collagenase research?

Comparative studies should evaluate:

  • Sensitivity : Limit of detection (LOD) and signal-to-noise ratio.
  • Kinetic parameters : Km and kcat values under identical conditions.
  • Stability : Resistance to photobleaching and non-enzymatic degradation. For example, this compound may outperform DQ-collagen in specificity but require longer incubation times .

Q. What are the best practices for integrating this compound data into computational models of collagen degradation?

  • Data normalization : Express activity as rates (µM/min) rather than endpoint measurements.
  • Parameter fitting : Use Michaelis-Menten or Hill equations to model enzyme kinetics.
  • Validation : Compare model predictions with independent experimental datasets (e.g., gelatin zymography) .

Methodological and Ethical Considerations

Q. How should researchers address potential biases in this compound-based studies?

  • Blinding : Mask sample identities during fluorescence readings.
  • Replication : Perform triplicate assays across independent experiments.
  • Transparency : Disclose substrate lot numbers and instrument calibration dates in publications .

Q. What ethical guidelines apply when sharing datasets involving this compound?

  • Data anonymization : Remove identifiers from raw fluorescence datasets.
  • Repository compliance : Use FAIR-aligned repositories (e.g., Zenodo) with clear metadata.
  • Informed consent : If human-derived enzymes are used, document ethical approvals and donor consent .

Future Directions

Q. What knowledge gaps exist in the application of this compound for studying non-mammalian collagenases?

Current limitations include:

  • Limited characterization : Few studies explore its utility in bacterial or marine collagenases.
  • pH dependency : Optimal activity at pH 7.5 may not reflect niche environments (e.g., acidic microbial habitats).
    Future work could modify the substrate’s peptide backbone to broaden applicability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.